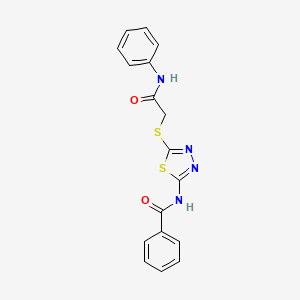

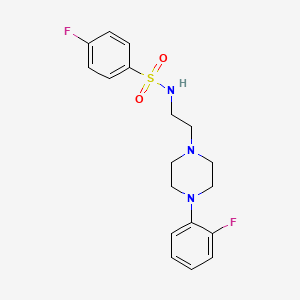

![molecular formula C22H23NO4 B2783895 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide CAS No. 923174-25-8](/img/structure/B2783895.png)

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Properties

A novel compound structurally related to myricetin, derived from Mimosa pudica, demonstrated significant anticancer activity against human lung adenocarcinoma and erythroleukemic cell lines. This compound, characterized by alkyl, hydroxy alkyl, and methyl substitutions, highlighted the potential of chromen-derivatives in developing effective cancer therapies. The study confirmed the compound's efficacy through in vitro, in vivo, and histological examinations, suggesting a promising avenue for drug development against cancer (Jose et al., 2016).

Overcoming Drug Resistance

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have shown potential in mitigating drug resistance in cancer cells, particularly in leukemia. These compounds were found to synergize with various cancer therapies, offering a new strategy to combat drug-resistant cancer cells. The ability of these chromene derivatives to selectively kill drug-resistant cells over parent cancer cells, through apoptosis induction, marks them as promising candidates for treating cancers with multiple drug resistance (Das et al., 2009).

Anti-Inflammatory and Anti-Microbial Activities

Chromen-4-one derivatives from the resinous wood of Aquilaria sinensis exhibited significant inhibitory activities on neutrophil pro-inflammatory responses. These findings suggest a potential therapeutic role of chromen derivatives in treating inflammation-related disorders (Wang et al., 2018). Additionally, novel chromone-pyrimidine coupled derivatives synthesized through microwave-assisted methods displayed promising antimicrobial activities, further underscoring the versatility of chromen derivatives in pharmaceutical applications (Ashok et al., 2016).

Synthesis and Characterization

Innovative synthetic approaches have been developed for chromen derivatives, demonstrating their potential in various applications, including as fluorescent probes for hypoxic cells, which is crucial for cancer research (Feng et al., 2016). The exploration of chromen compounds in the context of their antibacterial properties also highlighted their significant potential in addressing bacterial infections (Behrami & Dobroshi, 2019).

Properties

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-5-26-16-9-6-14(7-10-16)20-13-18(24)17-12-15(8-11-19(17)27-20)23-21(25)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQYYVNMCWBXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

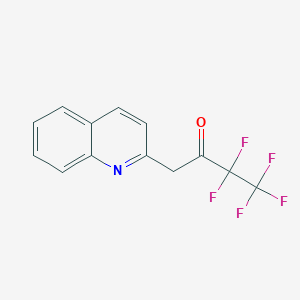

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2783812.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2783821.png)

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)

![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)

![1-[(4-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2783825.png)

![3-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2783828.png)

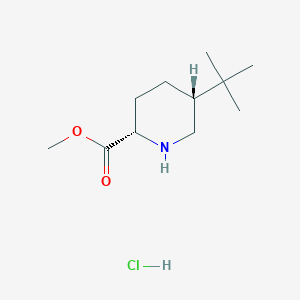

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)

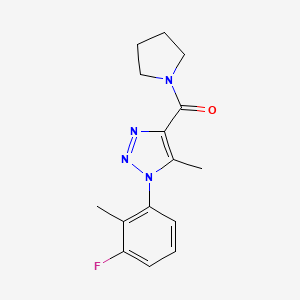

![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2783834.png)